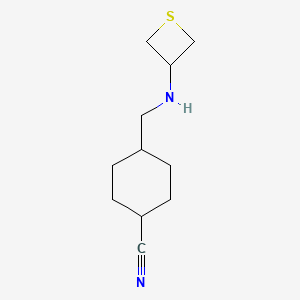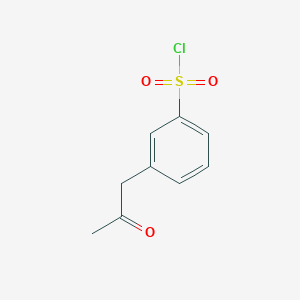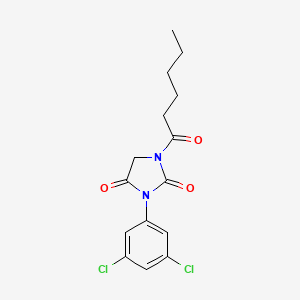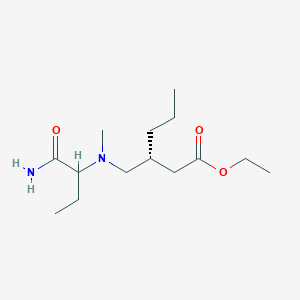
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is a chiral oxazoline derivative known for its unique structural properties and potential applications in various fields of chemistry and biology. This compound features a tetra-substituted oxazole ring with phenyl groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chiral amino alcohol with a phenyl-substituted ketone in the presence of an acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield dihydrooxazole derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole and dihydrooxazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and protein folding.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism by which (S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to specific sites, influencing biochemical pathways and reactions. The phenyl groups enhance its stability and facilitate interactions with hydrophobic regions of proteins and other biomolecules.
類似化合物との比較
Similar Compounds
®-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole: The enantiomer of the compound with similar properties but different chiral configuration.
2,4,5-Triphenyl-4,5-dihydrooxazole: Lacks one phenyl group, resulting in different reactivity and applications.
2,4,5,5-Tetraphenyl-1,3-oxazole: A structural isomer with distinct chemical behavior.
Uniqueness
(S)-2,4,5,5-Tetraphenyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of four phenyl groups, which confer enhanced stability and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C27H21NO |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
(4S)-2,4,5,5-tetraphenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C27H21NO/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)29-26(28-25)22-15-7-2-8-16-22/h1-20,25H/t25-/m0/s1 |
InChIキー |
UNNYKNMHFWMHCG-VWLOTQADSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)

![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)
![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)



![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)


